molecular formula C13H14N2O2.C4H4O4 B116554 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid CAS No. 144526-55-6

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid

Cat. No.: B116554
CAS No.: 144526-55-6
M. Wt: 346.3 g/mol
InChI Key: WAZZBFXYBGSMNZ-WLHGVMLRSA-N
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Description

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid typically involves multiple steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Reduction: The acridine core is then subjected to reduction reactions to form the tetrahydroacridine structure. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Formation of the (Z)-2-butenedioate Salt: The final step involves the reaction of the tetrahydro-9-amino-1,3-acridinediol with (Z)-2-butenedioic acid to form the salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted acridine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Fully saturated acridine derivatives.

    Substitution Products: Substituted acridine derivatives with various functional groups.

Scientific Research Applications

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Pharmacology: The compound is investigated for its antimicrobial properties, particularly against resistant bacterial strains.

    Biochemistry: It is used as a probe to study the interactions between small molecules and nucleic acids.

    Industrial Applications: The compound’s derivatives are explored for use in dye synthesis and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid involves:

    DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal function of the DNA.

    Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Pathways Involved: The disruption of DNA function leads to the activation of apoptotic pathways, resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Amsacrine: An antitumor agent that also intercalates into DNA and inhibits topoisomerase enzymes.

    Proflavine: An acridine derivative with antimicrobial properties.

Uniqueness

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid is unique due to its specific structural features, such as the tetrahydroacridine core and the presence of the (Z)-2-butenedioate moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

144526-55-6

Molecular Formula

C13H14N2O2.C4H4O4

Molecular Weight

346.3 g/mol

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid

InChI

InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WAZZBFXYBGSMNZ-WLHGVMLRSA-N

SMILES

C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O

Synonyms

1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)

Origin of Product

United States

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